The compound was developed by Eli Lilly and Company and identified as a selective blocker of potassium channels, which play a crucial role in cardiac repolarization. Its classification as an antiarrhythmic agent positions it within the broader category of cardiovascular drugs designed to stabilize heart rhythms.
The synthesis of LY 97241 involves a multi-step chemical reaction, primarily the nucleophilic substitution of heptan-1-amine with 4-(4-nitrophenyl)butyl bromide. The process typically occurs under basic conditions, utilizing sodium hydroxide or potassium carbonate as the base, with anhydrous ethanol or methanol often serving as the solvent.
The molecular structure of LY 97241 features a long aliphatic chain connected to a phenyl ring that bears a nitro group. The structural formula can be represented as follows:
LY 97241 primarily undergoes substitution reactions due to the presence of the nitro group on the phenyl ring. Additionally, it can participate in reduction reactions where the nitro group is converted to an amine.
The mechanism of action for LY 97241 revolves around its ability to block hERG potassium channels. By inhibiting these channels, LY 97241 prolongs the repolarization phase of the cardiac action potential, which stabilizes cardiac rhythm and prevents arrhythmias.
LY 97241 exhibits several notable physical and chemical properties relevant to its function and application:
LY 97241 has significant implications in various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2